Cas no 957284-65-0 (1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride)

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a versatile sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other functionalized pyrazole compounds. Its difluoromethyl group enhances electrophilic reactivity, facilitating efficient nucleophilic substitution reactions. The compound's stability under controlled conditions and high purity make it suitable for pharmaceutical and agrochemical applications, where precise functionalization is critical. The pyrazole core offers a rigid heterocyclic scaffold, contributing to the structural diversity of target molecules. Proper handling is required due to its moisture sensitivity and reactivity as a sulfonyl chloride. Storage under inert conditions is recommended to maintain integrity.
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride structure
957284-65-0 structure
Product name:1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
CAS No:957284-65-0
MF:C5H5N2O2F2SCl
Molecular Weight:230.6202
MDL:MFCD04969909
CID:1067500
PubChem ID:6485420

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
    • CS-0240676
    • MFCD04969909
    • 1-(difluoromethyl)-5-methylpyrazole-4-sulfonyl chloride
    • 957284-65-0
    • EN300-229631
    • AKOS000310134
    • 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonylchloride
    • C5H5ClF2N2O2S
    • 1-(difluoromethyl)-5-methyl-pyrazole-4-sulfonyl chloride
    • STK349644
    • SCHEMBL25231994
    • BBL039967
    • DB-089163
    • MDL: MFCD04969909
    • インチ: InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-9-10(3)5(7)8/h2,5H,1H3
    • InChIKey: UDAPEXYRSBGGGB-UHFFFAOYSA-N
    • SMILES: CC1=C(C=NN1C(F)F)S(=O)(=O)Cl

計算された属性

  • 精确分子量: 229.9728326g/mol
  • 同位素质量: 229.9728326g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 60.3Ų

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-229631-0.05g
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
0.05g
$175.0 2024-06-20
Enamine
EN300-229631-0.25g
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
0.25g
$374.0 2024-06-20
Enamine
EN300-229631-2.5g
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
2.5g
$1483.0 2024-06-20
Enamine
EN300-229631-5.0g
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
5.0g
$2193.0 2024-06-20
Enamine
EN300-229631-0.1g
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
0.1g
$262.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311346-100mg
1-(Difluoromethyl)-5-methyl-1h-pyrazole-4-sulfonyl chloride
957284-65-0 95+%
100mg
¥5659.00 2024-04-23
Chemenu
CM375125-1g
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%+
1g
$239 2024-07-18
A2B Chem LLC
AI94119-250mg
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
250mg
$429.00 2024-07-18
Enamine
EN300-229631-10g
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
10g
$3254.0 2023-09-15
1PlusChem
1P00J6IV-50mg
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
957284-65-0 95%
50mg
$270.00 2024-04-19

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride 関連文献

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chlorideに関する追加情報

Recent Advances in the Application of 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957284-65-0) in Chemical Biology and Pharmaceutical Research

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957284-65-0) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This sulfonyl chloride derivative has gained significant attention in recent years for its applications in the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors and covalent modifiers. The presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the resulting compounds, making it a valuable scaffold for drug discovery.

Recent studies have demonstrated the utility of this compound in the synthesis of sulfonamide-based inhibitors targeting various enzymes, including carbonic anhydrases, proteases, and kinases. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this moiety into a series of potent and selective kinase inhibitors, showing improved pharmacokinetic properties compared to their non-fluorinated analogs. The electron-withdrawing nature of the difluoromethyl group was found to significantly influence the binding affinity and selectivity of these inhibitors.

In chemical biology applications, researchers have exploited the reactivity of the sulfonyl chloride group for selective protein labeling and modification. A notable 2024 publication in Angewandte Chemie described a novel strategy using 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride for site-specific protein modification through selective reaction with cysteine residues. This approach demonstrated superior labeling efficiency and stability compared to traditional maleimide-based methods, opening new possibilities for bioconjugation and probe development.

The compound has also found applications in the synthesis of PET radiotracers, as reported in a recent ACS Medicinal Chemistry Letters article. The difluoromethyl group's metabolic stability and the ability to introduce fluorine-18 make this scaffold particularly attractive for radiopharmaceutical development. Researchers successfully synthesized several 18F-labeled analogs showing promising in vivo stability and target engagement in preclinical models.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and scalable routes to produce 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride. A 2023 Organic Process Research & Development paper detailed an improved synthetic protocol that reduces the number of steps and improves overall yield while maintaining high purity standards required for pharmaceutical applications. These process improvements are expected to facilitate broader adoption of this valuable building block in drug discovery programs.

Looking forward, the unique properties of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride position it as a key intermediate for developing next-generation therapeutics. Ongoing research is exploring its application in targeted protein degradation, covalent inhibitor design, and the development of novel imaging agents. As the understanding of structure-activity relationships for this scaffold deepens, we anticipate seeing more clinical candidates incorporating this privileged structure in the coming years.

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Amadis Chemical Company Limited
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Price ($):1327.0